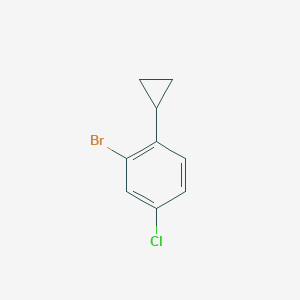

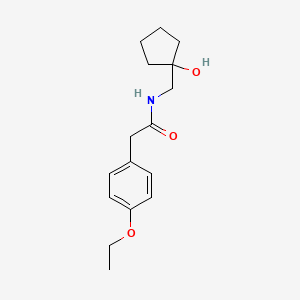

![molecular formula C19H17N5O3S B2496536 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1358741-29-3](/img/structure/B2496536.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide, also known as TQ-A, is a novel compound with potential therapeutic applications. The compound was first synthesized in 2016 by a group of researchers led by Dr. Xinming Liu at the University of Chinese Academy of Sciences. Since then, TQ-A has gained attention in the scientific community due to its unique chemical structure and potential pharmacological properties.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study by Alswah et al. (2013) focused on the synthesis of novel quinoxaline derivatives, including compounds related to "2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide," for their potential anticonvulsant properties. The derivatives were tested using the metrazol-induced convulsions model, with two compounds showing significant anticonvulsant activities, highlighting the potential of these derivatives in epilepsy treatment (Alswah et al., 2013).

Inotropic Activity

Zhang et al. (2008) synthesized a series of derivatives and evaluated their positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. The study found several compounds with favorable activity compared to the standard drug, milrinone, suggesting potential applications in treating heart failure conditions (Zhang et al., 2008).

Anticancer Activity

The design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity were conducted by Al-Suwaidan et al. (2016). This study revealed compounds with broad-spectrum antitumor activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Badran et al. (2003) explored the synthesis of triazolo and ditriazoloquinoxaline derivatives and evaluated some of these derivatives for their antimicrobial and antifungal activities. The findings suggested that certain compounds possess potent antibacterial activity, offering a basis for the development of new antimicrobial agents (Badran et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA .

Biochemical Pathways

The compound’s intercalation into DNA can disrupt normal cellular processes, including DNA replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for this compound .

Result of Action

The compound’s intercalation into DNA leads to disruption of normal cellular processes and can result in cell death . This makes the compound potentially useful as an anticancer agent .

Análisis Bioquímico

Biochemical Properties

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide plays a crucial role in biochemical reactions, particularly in its interaction with DNA. This compound has been shown to intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the proliferation of cancer cells . It interacts with various enzymes and proteins involved in DNA replication and repair, such as topoisomerases and polymerases. The nature of these interactions often involves the inhibition of enzyme activity, leading to the accumulation of DNA damage and subsequent cell death.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . It influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the balance of metabolic pathways, leading to reduced energy production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the binding of transcription factors and other regulatory proteins . This binding can also lead to the formation of DNA adducts, which are recognized by the cellular repair machinery, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have been noted, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is primarily localized in the nucleus, where it exerts its effects on DNA and associated proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in disrupting cellular processes.

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-15-8-7-12(9-16(15)27-2)21-17(25)10-28-19-18-23-20-11-24(18)14-6-4-3-5-13(14)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWBBZVQQRITQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)